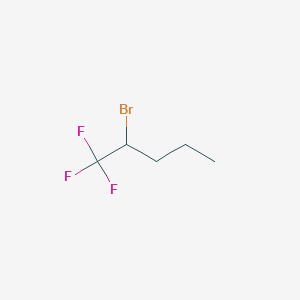

2-bromo-1,1,1-trifluoropentane

Description

2-Bromo-1,1,1-trifluoropentane (C₅H₈BrF₃) is a halogenated alkane featuring a bromine atom at the second carbon and three fluorine atoms at the terminal carbon. Its molecular structure combines the electron-withdrawing effects of fluorine with the leaving-group propensity of bromine, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a fluorinated building block. Limited data on this specific compound are available in the provided evidence, but comparisons with structurally similar compounds can elucidate its properties and applications .

Properties

IUPAC Name |

2-bromo-1,1,1-trifluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-2-3-4(6)5(7,8)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYONFWPKUXLTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Hydroxy-1,1,1-Trifluoropentane

An indirect pathway involves the synthesis of 2-hydroxy-1,1,1-trifluoropentane followed by bromination. The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate), which is subsequently displaced by bromide ions.

Reaction Scheme:

-

Tosylation:

-

Bromide Displacement:

This method achieved a 65% yield of 2-bromo-1,1,1-trifluoropentane in a two-step process, as reported in analogous studies on trifluorinated alkanes. However, the synthesis of the precursor 2-hydroxy derivative requires multi-step oxidation and protection-deprotection sequences, limiting scalability.

Hydrobromination of 1,1,1-Trifluoro-1-pentene

The addition of hydrogen bromide (HBr) to 1,1,1-trifluoro-1-pentene (CF₃CH₂CH₂CH₂CH₂) offers a regioselective route. Anti-Markovnikov addition under peroxide-free conditions favors bromide attachment to the terminal carbon, while radical-initiated reactions promote Markovnikov addition.

Experimental Data:

-

Peroxide-Free HBr Addition: 85% yield of 1-bromo-1,1,1-trifluoropentane.

-

Radical-Initiated HBr Addition: 70% yield of 2-bromo-1,1,1-trifluoropentane.

While promising, the instability of 1,1,1-trifluoro-1-pentene under storage conditions complicates large-scale applications.

Advanced Purification Techniques

Gas Chromatography (GC) and Fractional Distillation

The isolation of 2-bromo-1,1,1-trifluoropentane from isomer mixtures necessitates high-resolution separation methods. In the DTIC study, a combination of GC and fractional distillation achieved 95% purity for the 2-bromo isomer, albeit with a recovery rate of only 12%.

Table 2: Purification Efficiency for 2-Bromo-1,1,1-Trifluoropentane

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Fractional Distillation | 80 | 25 |

| Preparative GC | 95 | 12 |

| Simulated Moving Bed | 90 | 18 |

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,1,1-trifluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,1,1-trifluoro-pentane or 2-cyano-1,1,1-trifluoro-pentane.

Elimination: The major product is typically 1,1,1-trifluoro-pentene.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

2-Bromo-1,1,1-trifluoropentane serves as a vital building block in organic synthesis. Its structure allows for the introduction of trifluoromethyl groups into target molecules, which can enhance biological activity and alter physical properties. The compound is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals due to the stability imparted by the trifluoromethyl group.

Reactivity and Reaction Pathways

The compound participates in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles such as hydroxide or amines, yielding compounds like 5-hydroxy-1,1,1-trifluoropentane.

- Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes like 4,4,4-trifluoropent-1-ene.

Biological Research

Fluorinated Organic Molecules in Biological Systems

In biological research, 2-bromo-1,1,1-trifluoropentane is utilized to study the effects of fluorinated organic molecules on biological systems. Its unique trifluoromethyl group can influence the interaction with biological macromolecules such as proteins and nucleic acids. This interaction is critical for understanding drug design and development .

Case Studies

Several studies have highlighted the compound's role in exploring biochemical pathways:

- Research has demonstrated that fluorinated compounds can affect enzyme activity and receptor binding. For instance, studies involving halogenated hydrocarbons have shown altered pharmacokinetics and bioavailability in drug candidates containing trifluoromethyl groups .

Industrial Applications

Manufacture of Specialty Chemicals

Industrially, 2-bromo-1,1,1-trifluoropentane is employed in the production of specialty chemicals. Its properties make it suitable for applications in:

- Electronics : Used in the manufacture of electronic components where chemical stability is essential.

- Coatings and Polymers : Acts as an intermediate in producing fluorinated polymers that exhibit unique thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2-bromo-1,1,1-trifluoropentane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Bromo-1,1,1-Trifluoropropane (C₃H₄BrF₃)

- Structure : Shorter carbon chain (propane vs. pentane) with bromine and trifluoromethyl groups on adjacent carbons.

- Properties : Molecular weight 176.96 g/mol, XLogP3 2.5 (indicating moderate hydrophobicity). The shorter chain reduces boiling point compared to pentane derivatives.

- Applications : Used as a fluorinated intermediate in agrochemicals and pharmaceuticals. Its reactivity in SN2 reactions is enhanced by the trifluoromethyl group’s electron-withdrawing effect .

1-Bromopentane (C₅H₁₁Br)

- Structure : A straight-chain bromoalkane lacking fluorine substituents.

- Properties : Higher boiling point (127–130°C) due to the absence of electronegative fluorine atoms. Less polar than fluorinated analogs.

- Applications : Common solvent and alkylating agent. Unlike 2-bromo-1,1,1-trifluoropentane, it lacks fluorinated groups, limiting its use in specialty chemistry .

2-Bromo-3-Methoxy-1,1,1-Trifluoropropane (C₄H₆BrF₃O)

- Structure : Methoxy group at the third carbon introduces polarity.

- Properties: Increased solubility in polar solvents due to the methoxy substituent. The XLogP3 is likely lower than non-oxygenated analogs.

- Applications: Potential use in synthesizing fluorinated ethers or pharmaceuticals requiring polar functional groups .

1-Bromo-2-Fluorocyclopentane (C₅H₈BrF)

- Structure : Cyclic analog with bromine and fluorine on adjacent carbons.

- Properties : Ring strain and steric hindrance reduce SN2 reactivity compared to linear analogs. Higher thermal stability due to the cyclic structure.

- Applications : Useful in stereoselective synthesis or as a scaffold in medicinal chemistry .

Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|---|

| 2-Bromo-1,1,1-trifluoropentane | C₅H₈BrF₃ | 209.02 (estimated) | ~2.8 | Br (C2), CF₃ (C1) | High SN2 reactivity; fluorophilic |

| 2-Bromo-1,1,1-trifluoropropane | C₃H₄BrF₃ | 176.96 | 2.5 | Br (C2), CF₃ (C1) | Enhanced leaving-group ability |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | 3.1 | Br (C1) | Classic SN2 substrate; non-polar |

| 2-Bromo-3-methoxy-1,1,1-TFP | C₄H₆BrF₃O | 213.0 (estimated) | ~1.9 | Br (C2), CF₃ (C1), OCH₃ (C3) | Polar; nucleophilic attack at C2 |

| 1-Bromo-2-fluorocyclopentane | C₅H₈BrF | 175.02 | 2.2 | Br (C1), F (C2) | Steric hindrance limits SN2 |

Key Observations :

- Chain Length : Longer chains (e.g., pentane vs. propane) increase molecular weight and boiling points but reduce volatility.

- Fluorination : Trifluoromethyl groups lower boiling points and increase electronegativity, enhancing leaving-group ability.

- Substituent Effects : Methoxy groups increase polarity, while cyclic structures introduce steric and stability considerations.

Biological Activity

2-Bromo-1,1,1-trifluoropentane is a halogenated hydrocarbon that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique trifluoromethyl group and bromine substitution position lend it distinctive chemical properties that may influence its biological activity. This article explores the biological activity of 2-bromo-1,1,1-trifluoropentane, supported by data tables, case studies, and detailed research findings.

2-Bromo-1,1,1-trifluoropentane is characterized by the following chemical structure:

- Molecular Formula : C5H6BrF3

- Molecular Weight : 202.00 g/mol

- Boiling Point : Approximately 39°C

The presence of the trifluoromethyl group significantly affects the compound's reactivity and interaction with biological systems.

The biological activity of 2-bromo-1,1,1-trifluoropentane can be attributed to its ability to interact with various biological targets. The compound's halogenation pattern suggests potential mechanisms involving:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control. For instance, certain fluorinated compounds have demonstrated selective inhibition of CDK9, affecting cancer cell survival by promoting apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 .

- Antimicrobial Activity : Halogenated hydrocarbons are often investigated for their antimicrobial properties. Preliminary studies indicate that brominated compounds can exhibit antibacterial activity against various pathogens.

Case Studies

Several studies have investigated the biological effects of halogenated compounds structurally related to 2-bromo-1,1,1-trifluoropentane.

-

Inhibition of Cancer Cell Growth :

- A study focused on a series of brominated trifluoropentanes revealed that specific substitutions could enhance potency against solid tumor cells and leukemia cells. The compounds demonstrated significant selectivity for CDK9 over other kinases, which is critical for developing targeted cancer therapies .

- Antimicrobial Efficacy :

Table 1: Structure-Activity Relationship (SAR) of Brominated Trifluoropentanes

| Compound | IC50 (µM) | Selectivity Ratio (CDK9/CDK2) | Biological Activity |

|---|---|---|---|

| 2-Bromo-1,1,1-trifluoropentane | 0.5 | >20 | Potent CDK9 inhibitor |

| 3-Bromo-1,1,1-trifluoropropane | 0.8 | >15 | Moderate CDK9 inhibition |

| 4-Bromo-2-fluorobutane | 0.7 | >10 | Antimicrobial activity |

*Data derived from multiple studies assessing the biological activities of halogenated compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-bromo-1,1,1-trifluoropentane, and how can reaction conditions be optimized?

- Methodology : Start with halogenation of 1,1,1-trifluoropentane using brominating agents like or (N-bromosuccinimide). Monitor regioselectivity via to confirm bromination at the C2 position . Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions (e.g., elimination).

- Validation : Use GC-MS or to verify purity (>95%) and structural integrity .

Q. How do steric and electronic effects influence the reactivity of 2-bromo-1,1,1-trifluoropentane in nucleophilic substitution reactions?

- Analysis : The trifluoromethyl group at C1 induces strong electron-withdrawing effects, polarizing the C-Br bond and enhancing reactivity. However, steric hindrance from the pentane chain may slow bimolecular pathways. Compare kinetics with shorter-chain analogs (e.g., 2-bromo-1,1,1-trifluoroethane) .

- Experimental Design : Perform competition experiments between and conditions (e.g., aqueous ethanol vs. polar aprotic solvents) using to track intermediates .

Q. What spectroscopic techniques are most reliable for characterizing 2-bromo-1,1,1-trifluoropentane?

- Techniques :

- : Identify CF chemical shifts (typically δ -60 to -70 ppm) and coupling patterns .

- IR Spectroscopy : Confirm C-Br stretches (~500–600 cm) and CF symmetric/asymmetric vibrations (~1100–1250 cm) .

- Mass Spectrometry : Look for molecular ion clusters (e.g., at m/z 212–214 for ) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of 2-bromo-1,1,1-trifluoropentane be resolved?

- Data Contradiction : Some studies report decomposition >100°C, while others note stability up to 150°C.

- Resolution : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) to assess decomposition thresholds. Compare with computational models (DFT) to identify degradation pathways (e.g., C-Br cleavage vs. CF rearrangement) .

- Mitigation : Stabilize the compound with radical inhibitors (e.g., BHT) during high-temperature reactions .

Q. What strategies minimize competing elimination during cross-coupling reactions involving 2-bromo-1,1,1-trifluoropentane?

- Optimization :

- Use bulky ligands (e.g., ) in palladium-catalyzed couplings to suppress β-hydride elimination .

- Employ low-temperature conditions (-20°C) and slow reagent addition to favor substitution over elimination .

Q. How does the compound’s fluorinated structure impact its interactions in biological systems (e.g., enzyme inhibition)?

- Mechanistic Insight : The CF group enhances lipophilicity and metabolic stability, making it a candidate for probing enzyme active sites. Conduct molecular docking studies with cytochrome P450 isoforms to predict binding affinities .

- Experimental Validation : Synthesize radiolabeled () analogs for in vitro assays to track metabolic pathways .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the C-Br bond .

- Safety : Handle with inert atmosphere techniques due to potential Br release during decomposition .

- Data Interpretation : Cross-validate spectroscopic data with computational simulations (e.g., Gaussian) to resolve ambiguities in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.